Pancreatic polypeptide avian
Description
Pancreatic Polypeptide Family in Vertebrates
Avian pancreatic polypeptide belongs to a family of structurally related peptides known as the pancreatic polypeptide (PP) family. ontosight.aiontosight.ai This family also includes neuropeptide Y (NPY) and peptide YY (PYY). ontosight.aiontosight.ai All members of this family are characterized by a specific three-dimensional structure referred to as the "PP-fold." ulster.ac.uk This structure consists of a polyproline-like helix and an alpha-helix that run roughly antiparallel, creating a hairpin-like formation with a hydrophobic core. ulster.ac.ukrcsb.org
While sharing a common structural motif, the amino acid sequences of pancreatic polypeptides can vary among different species. ulster.ac.uk The avian pancreatic polypeptide, for instance, has about 17 differences in its amino acid sequence compared to human pancreatic polypeptide. pancreapedia.orgpancreapedia.org Despite these variations, certain residues have been conserved throughout evolution, which are believed to be essential for maintaining the critical PP-fold tertiary structure. ulster.ac.uk The PP gene is thought to have evolved through a duplication of the PYY gene in tetrapods. ulster.ac.uk
Functionally, the peptides in this family are involved in a wide array of physiological processes. They act as hormones and neurotransmitters, influencing food intake, gastrointestinal motility, and energy homeostasis. ontosight.aipancreapedia.org They exert their effects by binding to a group of G-protein coupled receptors known as neuropeptide Y receptors (NPYRs). ulster.ac.uk
Historical Perspectives on the Discovery and Initial Characterization of Avian Pancreatic Polypeptide
The discovery of avian pancreatic polypeptide was a serendipitous event that occurred during the purification of insulin (B600854) from chicken pancreas in 1968. ulster.ac.uknih.gov It was initially identified as an impurity in the insulin preparations. ulster.ac.uk Subsequent research led to its successful isolation and characterization in 1975. ulster.ac.uknih.gov
The initial method for isolating APP involved several steps, including acid-alcohol extraction, gel filtration, and chromatography. nih.gov This process yielded a peptide composed of 36 amino acids with a molecular weight of approximately 4240 Daltons. rcsb.orgnih.gov The amino acid sequence of chicken APP was determined, revealing its unique primary structure. nih.govnih.gov However, modern sequencing techniques later led to a correction in the originally identified sequence, specifically at residues 22 and 23. nih.gov
Early studies also focused on understanding the distribution of APP in various species. A radioimmunoassay for chicken APP was developed, which allowed researchers to detect APP-like immunoreactivity in the pancreases of all eight avian species tested at the time, as well as in some reptiles. oup.com Interestingly, no cross-reactivity was found with mammalian or amphibian pancreatic extracts, highlighting the species-specific nature of the polypeptide. oup.com These initial investigations laid the groundwork for recognizing APP as a distinct pancreatic hormone in birds. oup.com
Significance of Avian Pancreatic Polypeptide Research in Avian Physiology
Research on avian pancreatic polypeptide has significantly advanced our understanding of avian physiology, particularly in the areas of metabolism and feeding behavior. ontosight.aiontosight.ai Studies have demonstrated that APP plays a multifaceted role in regulating key physiological processes in birds.
One of the most studied aspects of APP is its influence on food intake . While in mammals, pancreatic polypeptide generally decreases food intake, intracerebroventricular (ICV) injections of APP in chickens have been shown to significantly increase food consumption. nih.govcabidigitallibrary.orgfrontiersin.org This orexigenic (appetite-stimulating) effect suggests a central nervous system-mediated role for APP in the control of feeding behavior in domestic fowl. nih.gov
APP also has notable metabolic effects . It has been implicated in the regulation of glucose homeostasis by potentially modulating insulin secretion and glucose uptake in peripheral tissues. ontosight.ai In birds, APP has been reported to deplete liver glycogen (B147801) stores, indicating its involvement in energy metabolism. pancreapedia.org Furthermore, APP may influence energy expenditure by affecting thermogenesis and locomotor activity. ontosight.ai
The hormone also impacts gastrointestinal function . APP has been shown to inhibit the secretion of digestive enzymes from the pancreas and slow down gastric emptying, which can contribute to more efficient nutrient absorption. ontosight.ai In fasted chickens, ICV injections of APP have been found to decrease pepsin concentration. nih.gov
Identifying the target organs for APP has been crucial in understanding its physiological functions. Research has shown that the pancreas, duodenum, ileum, spleen, and bone marrow are target organs for APP in chickens, with the liver and proventriculus also showing binding. nih.govoup.com The C-terminal region of the APP molecule is believed to be involved in receptor binding. nih.govoup.com
The unique characteristics of APP and its distinct effects in birds compared to mammals make it a valuable subject of study. For instance, the fact that birds have naturally high blood glucose levels without the typical complications seen in diabetic mammals has led to them being considered a "negative model" for diabetes mellitus. mdpi.com Understanding the role of hormones like APP in this context could offer insights into mechanisms of resistance to glucose-induced cellular damage. mdpi.com
Properties
CAS No. |
58591-52-9 |
|---|---|
Molecular Formula |
C190H283N53O58 |
Molecular Weight |
4238 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H283N53O58/c1-18-95(14)151(237-172(286)119(71-91(6)7)222-170(284)128(82-146(264)265)229-160(274)114(57-61-143(258)259)217-179(293)148(92(8)9)235-177(291)134-36-27-66-241(134)185(299)96(15)210-161(275)127(81-145(262)263)230-169(283)126(80-144(260)261)211-141(256)86-208-175(289)132-34-26-67-242(132)187(301)130(76-103-44-52-108(250)53-45-103)232-184(298)152(97(16)245)238-178(292)135-37-28-68-243(135)186(300)115(56-60-138(194)253)218-174(288)131(87-244)233-176(290)133-35-25-65-240(133)142(257)84-191)182(296)215-110(32-23-63-206-189(200)201)156(270)223-120(73-99-29-20-19-21-30-99)165(279)225-122(75-102-42-50-107(249)51-43-102)166(280)231-129(83-147(266)267)171(285)227-124(78-139(195)254)168(282)221-117(69-89(2)3)162(276)214-112(54-58-136(192)251)158(272)213-113(55-59-137(193)252)159(273)224-121(74-101-40-48-106(248)49-41-101)164(278)220-118(70-90(4)5)163(277)228-125(79-140(196)255)173(287)234-149(93(10)11)180(294)236-150(94(12)13)181(295)239-153(98(17)246)183(297)216-111(33-24-64-207-190(202)203)157(271)226-123(77-104-85-204-88-209-104)167(281)212-109(31-22-62-205-188(198)199)155(269)219-116(154(197)268)72-100-38-46-105(247)47-39-100/h19-21,29-30,38-53,85,88-98,109-135,148-153,244-250H,18,22-28,31-37,54-84,86-87,191H2,1-17H3,(H2,192,251)(H2,193,252)(H2,194,253)(H2,195,254)(H2,196,255)(H2,197,268)(H,204,209)(H,208,289)(H,210,275)(H,211,256)(H,212,281)(H,213,272)(H,214,276)(H,215,296)(H,216,297)(H,217,293)(H,218,288)(H,219,269)(H,220,278)(H,221,282)(H,222,284)(H,223,270)(H,224,273)(H,225,279)(H,226,271)(H,227,285)(H,228,277)(H,229,274)(H,230,283)(H,231,280)(H,232,298)(H,233,290)(H,234,287)(H,235,291)(H,236,294)(H,237,286)(H,238,292)(H,239,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,198,199,205)(H4,200,201,206)(H4,202,203,207)/t95-,96-,97+,98+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,148-,149-,150-,151-,152-,153-/m0/s1 |
InChI Key |
DRIBIXHTMAVILE-PGGPHGELSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |
Other CAS No. |
58591-52-9 |
sequence |
GPSQPTYPGDDAPVEDLIRFYDNLQQYLNVVTRHRY |
Synonyms |
avian pancreatic polypeptide, avian polypeptide (chicken) pancreatic polypeptide, avian |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Avian Pancreatic Polypeptide
Primary Structure and Amino Acid Sequence
The primary structure, or the linear sequence of amino acids, dictates the higher-order folding and ultimate function of the polypeptide.
Avian pancreatic polypeptide is composed of a single chain of 36 amino acids with a molecular weight of approximately 4240 Daltons. nih.govnottingham.ac.uk A critical feature of its structure is the amidation of the C-terminal tyrosine residue, a common modification in many peptide hormones that is often essential for biological activity. nih.govnih.govpnas.org The initial amino acid sequence reported for chicken pancreatic polypeptide was later corrected using modern automated gas-phase sequencing technology. nih.gov The corrected sequence revealed that residue 22 is asparagine (Asn) and residue 23 is aspartic acid (Asp), a reversal of the original assignment. nih.gov
The corrected, full amino acid sequence of chicken pancreatic polypeptide is detailed in the table below.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
| 1 | Gly | G |
| 2 | Pro | P |
| 3 | Ser | S |
| 4 | Gln | Q |
| 5 | Pro | P |
| 6 | Thr | T |
| 7 | Tyr | Y |
| 8 | Pro | P |
| 9 | Gly | G |
| 10 | Asp | D |
| 11 | Asp | D |
| 12 | Ala | A |
| 13 | Pro | P |
| 14 | Val | V |
| 15 | Glu | E |
| 16 | Asp | D |
| 17 | Leu | L |
| 18 | Ile | I |
| 19 | Arg | R |
| 20 | Phe | F |
| 21 | Tyr | Y |
| 22 | Asn | N |
| 23 | Asp | D |
| 24 | Leu | L |
| 25 | Gln | Q |
| 26 | Gln | Q |
| 27 | Tyr | Y |
| 28 | Leu | L |
| 29 | Asn | N |
| 30 | Val | V |
| 31 | Val | V |
| 32 | Thr | T |
| 33 | Arg | R |
| 34 | His | H |
| 35 | Arg | R |
| 36 | Tyr-NH2 | Y-NH2 |
| Data sourced from PubMed. nih.gov |
While chicken pancreatic polypeptide is the prototype, structural analyses of the hormone from other avian species have revealed a high degree of conservation. nih.gov The sequences from turkey, goose, and ostrich are very similar to that of the chicken, suggesting that the primary structure has been well-maintained throughout much of avian evolution. nih.gov However, studies of the crow family (Corvidae), which represents a more evolutionarily recent avian order (Passeriformes), have identified a distinct primary structure. Pancreatic polypeptides isolated from five different Eurasian crow species were found to be identical to each other but differed from the chicken/turkey sequence at two key positions: an N-terminal alanine (B10760859) (Ala) instead of glycine (B1666218) (Gly) and a proline (Pro) at position 34 instead of histidine (His). nih.gov
| Species | Position 1 | Position 34 | Full Sequence (Single-Letter Code) |
| Chicken (Gallus gallus domesticus) | Gly | His | GPSQPTYPGDDAPVEDLIRFYNDLQQYLNVVTRHRY-NH2 |
| Turkey (Meleagris gallopavo) | Gly | His | GPSQPTYPGDDAPVEDLIRFYDNLQQYLNVVTRHRY-NH2 |
| Eurasian Crow (Corvus spp.) | Ala | Pro | APAQPAYPGDDAPVEDLLRFYNDLQQYLNVVTRPRY-NH2 |
| Data sourced from Regul Pept. nih.gov and PNAS. pnas.org |
The table below provides a comparison between the avian (turkey) sequence and a representative mammalian (bovine) sequence, highlighting the numerous substitutions.
| Position | Avian (Turkey) | Mammalian (Bovine) |
| 1 | Gly | Ala |
| 2 | Pro | Pro |
| 3 | Ser | Leu |
| 4 | Gln | Glu |
| 5 | Pro | Gln |
| 6 | Thr | Tyr |
| 7 | Tyr | Pro |
| 8 | Pro | Gly |
| 9 | Gly | Asp |
| 10 | Asp | Asn |
| 11 | Asp | Ala |
| 12 | Ala | Pro |
| 13 | Pro | Glu |
| 14 | Val | Asp |
| 15 | Glu | Ala |
| 16 | Asp | Pro |
| 17 | Leu | Gly |
| 18 | Ile | Glu |
| 19 | Arg | Asp |
| 20 | Phe | Ala |
| 21 | Tyr | Thr |
| 22 | Asp | Pro |
| 23 | Asn | Gln |
| 24 | Leu | Met |
| 25 | Gln | Ala |
| 26 | Gln | Gln |
| 27 | Tyr | Tyr |
| 28 | Leu | Ala |
| 29 | Asn | Ala |
| 30 | Val | Asp |
| 31 | Val | Leu |
| 32 | Thr | Arg |
| 33 | Arg | Arg |
| 34 | His | Tyr |
| 35 | Arg | Ile |
| 36 | Tyr-NH2 | Asn-NH2 |
| Data sourced from PNAS. pnas.org |
Secondary and Tertiary Conformation
The 36-amino acid chain of aPP folds into a specific and stable three-dimensional shape, which is crucial for its function. This conformation is defined by two principal regions of secondary structure that interact to form the tertiary structure. nih.govrcsb.org This compact structure, often called the "PP-fold," is stabilized primarily by the packing of nonpolar, hydrophobic groups from the two helical segments into a core, shielding them from the aqueous environment. nih.govpnas.org
The N-terminus of avian pancreatic polypeptide, encompassing residues 1 through 8, adopts a rigid, extended helical conformation known as a polyproline-II (PPII) helix. nih.govnih.govgoogle.com This left-handed helix is characterized by the presence of several proline residues (at positions 2, 5, and 8), which constrain the polypeptide backbone and promote this specific helical geometry. nih.govpnas.org This extended structure projects its side chains in a way that facilitates interaction with the second helical domain of the protein. nih.govpnas.org
Following a turn region (residues 9-13), the polypeptide chain forms a well-defined α-helix from approximately residue 14 to residue 31. nih.govpnas.orgrcsb.org This α-helix is a right-handed coil stabilized by a network of internal hydrogen bonds. The tertiary structure of aPP arises from the folding of the molecule, which brings the N-terminal PPII helix and the central α-helix into close proximity, running in a roughly antiparallel orientation. nih.govrcsb.org The stability of this globular fold is largely attributed to extensive hydrophobic and other non-bonded interactions between the side chains of the amino acids in the two helical regions. nih.govnih.govnih.gov Aromatic residues, in particular, have been shown to contribute significantly to stability through multiple weakly polar interactions. nih.govnih.gov
Hydrophobic Core Formation and Structural Stability
Despite its small size, avian pancreatic polypeptide possesses a well-defined hydrophobic core that is crucial for its structural integrity. rcsb.orgnih.govnih.gov This core is formed by the packing of nonpolar side chains from both the polyproline-like helix and the α-helix. rcsb.orgnih.govpnas.org Specifically, residues at positions 2, 4, 5, 7, and 8 of the polyproline helix interact with hydrophobic residues on the interior face of the α-helix at positions 17, 20, 24, 27, 28, 30, and 31. google.com This extensive network of hydrophobic interactions effectively shields these nonpolar residues from the aqueous solvent, providing the primary driving force for the protein's folding and stability. google.compnas.org
| Structural Element | Residue Positions |
|---|---|
| Polyproline-like Helix | 2, 4, 5, 7, 8 |
| α-Helix | 17, 20, 24, 27, 28, 30, 31 |
Quaternary Structure and Self-Association Mechanisms
Avian pancreatic polypeptide exhibits complex self-association behavior, forming dimers and higher-order oligomers in both crystalline and solution states. rcsb.orgnih.govpnas.org This property is shared with other pancreatic hormones like insulin (B600854) and glucagon (B607659) and is integral to its biological function and regulation. rcsb.orgnih.govpnas.org
Crystalline Dimerization and Intermolecular Interactions
In the crystalline state, aPP molecules form symmetrical dimers. rcsb.orgnih.govpnas.org The primary stabilizing force for this dimerization is the interlocking of nonpolar groups from the α-helices of two adjacent monomers. rcsb.orgnih.govpnas.org This creates an extensive hydrophobic interface between the two molecules, effectively burying a significant portion of their nonpolar surface area. nih.gov In addition to hydrophobic interactions, hydrogen bonds also contribute to the stability of the dimer. For example, a hydrogen bond can form between the guanidinium (B1211019) group of arginine-33 of one molecule and the main chain of the polyproline-like helix of a second molecule. pnas.org
Zinc Ion Coordination and Crosslinking in Oligomer Formation
The formation of higher-order oligomers of aPP is facilitated by the coordination of zinc ions. rcsb.orgnih.govpnas.org In the crystal structure, dimers of aPP are crosslinked by Zn(2+) ions. rcsb.orgnih.govpnas.org Each zinc ion is coordinated by ligands from three different aPP molecules, creating a complex network that stabilizes the oligomeric state. rcsb.orgnih.govpnas.org The coordination geometry around the zinc ion is a distorted trigonal bipyramid. rcsb.orgnih.govpnas.org The ligands involved in this coordination include the N-terminal nitrogen and carbonyl oxygen of Glycine-1 from one protomer, the amide of Asparagine-23 from a second protomer, and the Nδ of the imidazole (B134444) of Histidine-34 from a third protomer, along with a water molecule. pnas.org
| Ligand | Contributing Molecule |
|---|---|
| N-terminal Nitrogen and Carbonyl Oxygen of Glycine-1 | Protomer 1 |
| Amide of Asparagine-23 | Protomer 2 |
| Nδ of Imidazole of Histidine-34 | Protomer 3 |
| Water Molecule | - |
Conformational Dynamics and Solution Behavior
The behavior of avian pancreatic polypeptide in solution is largely consistent with the observations from its crystal structure. rcsb.orgnih.govpnas.org Molecular dynamics simulations have shown that while the core structure of the monomer is stable, there is a degree of flexibility, particularly in the turn region and the C-terminal segment. rcsb.orgnih.govnih.gov In solution, aPP can exist in a pH-dependent monomer-dimer equilibrium. acs.org
Studies comparing the dynamics of aPP in solution versus the crystalline state have revealed subtle but important differences. nih.gov For instance, the main-chain dihedral angles of the α-helix in solution tend to shift towards those of an ideal Pauling helix, accompanied by an elongation of hydrogen bonds. nih.gov The largest fluctuations in conformation are observed in exposed polar side chains and the hydrophobic core residue Phenylalanine-20. nih.gov The dynamic nature of the C-terminal region is thought to be important for its biological activity, analogous to the flexible N-terminal region of glucagon. rcsb.orgnih.govpnas.org While the monomeric form of aPP appears to be stable, its self-association into dimers and higher-order oligomers is a key feature of its molecular biology. rcsb.orgnih.govpnas.org
Biosynthesis, Secretion, and Endogenous Regulation of Avian Pancreatic Polypeptide
Cellular Origin and Localization in the Avian Pancreas
Identification of Pancreatic Polypeptide-Producing Cells (F-cells)
Avian pancreatic polypeptide (aPP) is produced and secreted by specialized endocrine cells within the pancreas known as PP-cells, or historically as F-cells. nottingham.ac.uknih.govpancreapedia.orgulster.ac.ukresearchgate.net These cells were first identified during the purification of insulin (B600854) from the chicken pancreas. nottingham.ac.uk They are distinct from the other primary islet cell types: the alpha (A), beta (B), and delta (D) cells, which are responsible for producing glucagon (B607659), insulin, and somatostatin, respectively. researchgate.netresearchgate.netsciencescholar.us The secretory granules within PP-cells are characteristically smaller and more electron-dense compared to those of other islet hormones, such as the beta cell granules which have a noticeable halo around a dense core. pancreapedia.org In some species, two types of PP-cells have been observed, one with large, electron-dense secretory granules and another with smaller, electron-lucent granules, though the functional significance of this is not yet understood. ulster.ac.uk
Distribution within Pancreatic Islets of Langerhans
In the avian pancreas, the distribution of PP-cells within the islets of Langerhans can vary. researchgate.netsciencescholar.us Generally, PP-cells are located at the periphery of the pancreatic islets. nottingham.ac.ukresearchgate.netsciencescholar.us In some avian species, such as the rufous-collared sparrow, pancreatic polypeptide cells are found specifically in the peripheral region of the islets. researchgate.net The avian pancreas itself is often described as having different types of islets, including alpha-islets, beta-islets, and in some birds, mixed islets. researchgate.netsciencescholar.us PP-cells can be found scattered throughout the exocrine parenchyma and occasionally in the pancreatic duct epithelium, with this extra-islet presence being more abundant in chickens compared to most mammals. pancreapedia.org The concentration of different endocrine cells can also vary between the different lobes of the pancreas. nih.gov For instance, in some birds, PP-cell-rich islets are predominantly found in the head region of the pancreas. nih.gov
Secretory Control Mechanisms
Nutritional Influences on Circulating Avian Pancreatic Polypeptide Levels
The secretion of avian pancreatic polypeptide is significantly influenced by the nutritional state of the bird. bohrium.comoup.com Circulating levels of aPP are known to fluctuate with nutritional manipulation. bohrium.comoup.com Following food intake, there is a rapid increase in plasma aPP concentrations. nih.govresearchgate.net This postprandial rise in aPP is a well-documented phenomenon and is considered a key physiological response to feeding. nih.gov The magnitude and duration of this response can be influenced by the composition of the meal, with proteins and fats being potent stimulators of aPP release. nottingham.ac.uk
The regulation of aPP secretion in response to feeding is a complex process involving both neural and hormonal signals. The entry of food into the stomach and small intestine triggers the release of various gut hormones and activates neural pathways that in turn modulate aPP secretion from the pancreas. nottingham.ac.uk In chickens, the process of digestion and the subsequent regulation of pancreatic secretions are divided into a reflex phase, initiated by gustatory sensations and lasting up to 90 minutes after feeding, and a neurohumoral phase that follows. frontiersin.orgfrontiersin.org
Recent studies have also investigated the expression of the gene for avian pancreatic polypeptide (PPY) in response to nutritional changes. In chickens, pancreatic PPY mRNA expression has been shown to be responsive to the short-term nutritional state. nih.govresearchgate.net For example, fasting has been shown to decrease PYY mRNA levels in the pancreas of broiler-layer hybrid chicks. researchgate.net
Neurohumoral Regulation of Avian Pancreatic Polypeptide Release
The release of avian pancreatic polypeptide is under intricate neurohumoral control, with the autonomic nervous system playing a pivotal role. nih.gov This regulation involves a complex interplay of neural signals and hormonal factors. nih.gov
The vagus nerve is a primary regulator of aPP secretion. nottingham.ac.ukru.nlscispace.com Stimulation of the vagus nerve leads to a prompt and significant release of aPP. ru.nl This effect is mediated through cholinergic pathways, as the release of the neurotransmitter acetylcholine (B1216132) from vagal nerve endings is a major stimulus for aPP secretion. nottingham.ac.uknih.gov The importance of this cholinergic control is underscored by the fact that administration of atropine, a muscarinic acetylcholine antagonist, can block the aPP response. nottingham.ac.uknih.gov Furthermore, vagotomy, the surgical cutting of the vagus nerve, attenuates aPP secretion, confirming the critical role of vagal innervation. nottingham.ac.ukru.nl
The vagal control of aPP secretion is part of a broader system of vago-vagal reflexes that regulate various digestive processes. ru.nl These reflexes can be initiated by stimuli in the gastrointestinal tract, such as the presence of food, leading to afferent signals to the brain, which in turn trigger efferent vagal signals to the pancreas to stimulate aPP release. nottingham.ac.uk While vagal stimulation is a potent trigger for aPP release, its effect on other pancreatic hormones like insulin appears to be different in birds, with studies indicating that vagal stimulation does not significantly alter insulin release in chickens. oup.com
Adrenergic Receptor-Mediated Secretion (Alpha- and Beta-Adrenoreceptor Mechanisms)
The secretion of avian pancreatic polypeptide (APP) is significantly influenced by the autonomic nervous system, particularly through adrenergic receptor-mediated pathways. Research indicates that both alpha (α)- and beta (β)-adrenoreceptor mechanisms play a crucial role in modulating APP release from the chicken pancreas. physiology.org
Studies conducted in vitro using perifused microfragments of chicken pancreas have demonstrated that the secretion of APP is regulated by a dual and complementary system involving both α- and β-adrenoreceptors. physiology.orgphysiology.org This is supported by evidence showing that both α- and β-adrenergic agonists stimulate APP release. For instance, the α-adrenoreceptor agonist phenylephrine (B352888) and the β-adrenoreceptor agonist isoproterenol (B85558) have both been shown to stimulate the release of APP. physiology.org Similarly, catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) also promote APP secretion. physiology.org
In vivo studies in adult chickens further elucidate the complex role of adrenergic receptors in regulating APP secretion, particularly in response to stimuli like glucose. ebm-journal.org While adrenergic receptor blockade with agents like phentolamine (B1677648) (an α-blocker) or propranolol (B1214883) (a β-blocker) does not seem to affect basal levels of APP, they significantly alter the response to glucose infusion. ebm-journal.org Normally, glucose infusion suppresses APP levels; however, β-adrenergic blockade with propranolol prevents this glucose-induced suppression. ebm-journal.org This suggests that the β-receptor is inhibitory to the glucose-induced depression of APP levels. ebm-journal.org Conversely, α-adrenergic blockade with phentolamine did not prevent the glucose-induced suppression of APP, indicating that this particular pathway is not regulated by an α-adrenergic receptor. ebm-journal.org
It is important to note that the adrenergic regulation of pancreatic hormone secretion can differ between species. For example, in mammals, α-adrenergic stimulation generally inhibits insulin release, while in chickens, the α-receptor does not appear to play a significant role in the glucose-induced suppression of APP. ebm-journal.org
The table below summarizes the effects of various adrenergic agonists on avian pancreatic polypeptide secretion as observed in in-vitro studies.
| Agonist | Receptor Type | Effect on APP Secretion | Threshold Concentration | Maximum Effective Concentration |
| Phenylephrine | Alpha-adrenoreceptor | Stimulation | 5 µM | 50 µM |
| Isoproterenol | Beta-adrenoreceptor | Stimulation | 5 µM | 50 µM |
| Epinephrine | Alpha and Beta | Stimulation | 0.164 µM | Not specified |
| Norepinephrine | Alpha and Beta | Stimulation | 50 µM | Not specified |
| Data sourced from in-vitro studies on perifused chicken pancreas microfragments. physiology.org |
Modulation by Other Endogenous Peptides
The secretion of avian pancreatic polypeptide is also modulated by a variety of other endogenous peptides, highlighting a complex network of hormonal interactions within the gastrointestinal and pancreatic systems. These peptides can either stimulate or inhibit APP release, contributing to the fine-tuning of its physiological functions.
Several gastrointestinal hormones are known to influence APP secretion. For instance, cholecystokinin (B1591339) (CCK) and gastrin are recognized as stimulators of pancreatic polypeptide release. pancreapedia.org Vasoactive intestinal polypeptide (VIP) and gastrin-releasing peptide (GRP) are other bioactive peptides that can stimulate APP secretion. nottingham.ac.uk
Conversely, some endogenous peptides exert an inhibitory effect on APP secretion. Somatostatin, a well-known inhibitor of various endocrine secretions, also suppresses the release of APP. pancreapedia.orgnottingham.ac.uk This inhibitory action has been observed both in vivo and in the perfused pancreas. pancreapedia.org Additionally, ghrelin and obestatin (B13227) have been reported to inhibit the release of pancreatic polypeptide from isolated islets. pancreapedia.org
The following table outlines the modulatory effects of various endogenous peptides on pancreatic polypeptide secretion.
| Endogenous Peptide | Effect on Pancreatic Polypeptide Secretion |
| Cholecystokinin (CCK) | Stimulation pancreapedia.org |
| Gastrin | Stimulation pancreapedia.org |
| Vasoactive Intestinal Polypeptide (VIP) | Stimulation nottingham.ac.uk |
| Gastrin-Releasing Peptide (GRP) | Stimulation nottingham.ac.uk |
| Somatostatin | Inhibition pancreapedia.orgnottingham.ac.uk |
| Ghrelin | Inhibition pancreapedia.org |
| Obestatin | Inhibition pancreapedia.org |
Metabolic Clearance and Degradation Pathways
The metabolic clearance and degradation of avian pancreatic polypeptide are essential processes that determine its circulating half-life and, consequently, its biological activity. The kidney appears to be a primary site for the degradation and clearance of APP. nih.gov In-vitro studies have shown that chick kidney membranes are more active in degrading APP compared to other tissues. nih.gov
The degradation of APP is an enzymatic process. Research has identified a soluble, cytosolic protease as the key enzyme responsible for APP degradation in tissue homogenates. nih.gov This protease activity is not exclusive to the kidney but is also present in the liver and brain. nih.gov The enzyme is characterized as a serine protease-like activity with a molecular weight greater than 100,000 kDa and shows some dependence on disulfide bonds for its function. nih.gov The degradation process can be inhibited by the antiprotease bacitracin and other serine protease inhibitors. nih.govnih.gov
While the liver also possesses APP-binding sites, they are considered to have low affinity and are likely not physiologically functional for clearance. nih.gov In contrast, chick brain membranes exhibit high-affinity binding sites for APP, suggesting a potential functional role for APP in the central nervous system, separate from its metabolic clearance. nih.gov
The degradation process results in reaction products of a lower molecular weight than the intact APP molecule. nih.gov The specificity of this degradation is highlighted by the fact that it can be inhibited by unlabeled APP. nih.gov
Receptor Biology and Ligand Receptor Interactions of Avian Pancreatic Polypeptide
Identification and Pharmacological Characterization of Avian Pancreatic Polypeptide Receptors
The primary receptor for pancreatic polypeptide in mammals is the Y4 receptor. scispace.combioscientifica.comfrontiersin.org However, studies in avian species reveal a distinct pharmacological profile, suggesting evolutionary divergence in receptor selectivity.
In mammals, the Y4 receptor, originally termed the PP1 receptor, exhibits a marked preference for pancreatic polypeptide (PP). scispace.com For example, the human Y4 receptor binds human PP with an affinity over 100-fold greater than that for Neuropeptide Y (NPY) and Peptide YY (PYY). scispace.com This high selectivity is even more pronounced in the rat Y4 receptor. scispace.com
In contrast, the chicken Y4 receptor is significantly less selective. scispace.combioscientifica.com Pharmacological characterization of the cloned chicken Y4 receptor revealed that it binds not only chicken pancreatic polypeptide (aPP) with high affinity but also chicken PYY and NPY with comparable potencies. scispace.combioscientifica.com This suggests that in birds, the physiological functions mediated by the Y4 receptor may be triggered by PYY and NPY in addition to aPP. scispace.com This lack of selectivity indicates that the avian Y4 receptor may represent a more ancestral form of the receptor before it evolved its high specificity for pancreatic polypeptide in mammals. scispace.combioscientifica.com
Kinetic analyses of aPP binding to avian brain membranes have demonstrated the presence of multiple binding sites with different affinities. Studies using radiolabeled ligands on chicken brain membranes have identified both high-affinity and low-affinity binding components. nih.govnih.gov
Scatchard analysis of competitive binding data has consistently indicated the presence of two distinct classes of binding sites. nih.gov One study identified a high-affinity component with a dissociation constant (Kd) in the picomolar range and a low-affinity component with a Kd in the nanomolar range. nih.gov Specifically, when using [¹²⁵I]PYY as a radioligand on chicken brain membranes, a high-affinity site with a Kd of 2.19 x 10⁻¹⁰ M and a low-affinity site with a Kd of 1.93 x 10⁻⁷ M were identified. nih.gov Avian cerebellar preparations have also been shown to possess high-affinity binding sites for aPP, with affinities in the order of 10⁻¹⁰ M. nih.gov
| Binding Site | Dissociation Constant (Kd) | Reference |
|---|---|---|
| High Affinity | 2.19 x 10⁻¹⁰ M | nih.gov |
| Low Affinity | 1.93 x 10⁻⁷ M | nih.gov |
A defining characteristic of the avian Y4 receptor is its similar affinity for all three members of the pancreatic polypeptide family, a stark contrast to its mammalian counterpart. scispace.combioscientifica.com Competition binding assays using cloned chicken Y4 receptors expressed in COS-7 cells have provided precise affinity values. scispace.combioscientifica.com
In these experiments, chicken pancreatic polypeptide (aPP) bound with a high affinity, exhibiting an inhibition constant (Ki) of 140 pM. scispace.combioscientifica.com Interestingly, chicken Peptide YY (PYY) bound with an even greater affinity of 68 pM, while Neuropeptide Y (NPY) had an affinity of 160 pM, similar to that of aPP. scispace.combioscientifica.com This demonstrates that the chicken Y4 receptor does not preferentially bind aPP over NPY and PYY, unlike the human Y4 receptor which is highly selective for PP. scispace.comnih.gov
| Peptide | Inhibition Constant (Ki) in pM | Reference |
|---|---|---|
| Chicken Pancreatic Polypeptide (aPP) | 140 | scispace.combioscientifica.com |
| Chicken Peptide YY (PYY) | 68 | scispace.combioscientifica.com |
| Neuropeptide Y (NPY) | 160 | scispace.combioscientifica.com |
Tissue Distribution of Avian Pancreatic Polypeptide Receptors
The receptors for avian pancreatic polypeptide are distributed throughout both the central nervous system and peripheral tissues, which aligns with the diverse physiological effects attributed to this peptide.
In the avian brain, aPP receptors, specifically the Y4 subtype, have a distinct distribution pattern. Studies using reverse transcription-polymerase chain reaction (RT-PCR) have detected Y4 receptor mRNA in several brain regions of the chicken, including the brainstem, cerebellum, and hippocampus. scispace.combioscientifica.com
Further investigation using in situ hybridization has confirmed the presence of Y4 receptor expression in the dorsal motor nucleus of the vagus (DMV) within the brainstem, a region implicated in the central control of gastrointestinal function. scispace.com Autoradiographic binding studies have shown that the vast majority (over 90%) of specific aPP binding in the brains of several avian species is localized to the cerebellum. nih.gov This strong cerebellar binding is a consistent finding across different avian species. nih.gov
The expression of Y4 receptors is widespread in the peripheral tissues of chickens. Using RT-PCR, Y4 mRNA has been identified in a variety of organs. scispace.com Notable sites of expression include the liver, where aPP is known to mobilize glycogen (B147801), and adipose tissue, where it exerts an antilipolytic effect. scispace.com
Y4 receptor transcripts have also been detected in the spleen and the oviduct. scispace.com Furthermore, the gastrointestinal tract, particularly the proventriculus, shows strong expression of Y4 mRNA, which is consistent with the role of aPP in stimulating gastric secretion. scispace.com The presence of Y4 receptors in these diverse peripheral tissues suggests that aPP plays a role in regulating metabolic, immune, and digestive functions in birds. scispace.com
| System | Tissue/Region | Reference |
|---|---|---|
| Central Nervous System | Brainstem (including Dorsal Motor Nucleus of the Vagus) | scispace.combioscientifica.com |
| Cerebellum | scispace.combioscientifica.com | |
| Hippocampus | scispace.combioscientifica.com | |
| Peripheral Tissues | Liver | scispace.com |
| Spleen | scispace.com | |
| Gastrointestinal Tract (Proventriculus) | scispace.com | |
| Adipose Tissue | scispace.com | |
| Oviduct | scispace.com |
Molecular Characterization of Avian Pancreatic Polypeptide Receptors
The receptors for avian pancreatic polypeptide (aPP) have been the subject of detailed molecular investigation to elucidate their structure and function. These studies have been crucial in understanding how aPP exerts its physiological effects.
Receptor Protein Identification and Molecular Weight Determination via Cross-linking Studies
Chemical cross-linking studies have been instrumental in identifying the specific proteins that act as receptors for avian pancreatic polypeptide and in determining their molecular weights. By using a homobifunctional cross-linker, such as disuccinimidyl suberate (B1241622) (DSS), researchers have been able to covalently link radiolabeled aPP ([¹²⁵I]aPP) to its binding site on the receptor protein in various tissue membranes. nih.govnih.govoup.com
In both chicken and porcine brain membranes, these cross-linking studies have consistently identified a protein with a molecular weight (Mr) of 67,000 (67 kDa). nih.govoup.com This protein is specifically labeled and does not appear to be composed of disulfide-linked subunits. oup.com Interestingly, when the same techniques were applied to canine brain tissue, a receptor protein with a higher molecular weight of 85,000 (85 kDa) was identified, suggesting the existence of species-specific structural differences among brain aPP receptors. nih.gov
Scatchard analyses of competitive binding data have further revealed the presence of two distinct classes of binding sites for aPP in brain extracts, a high-affinity component and a low-affinity component, which mirrors the characteristics of the membrane-bound receptors. nih.govnih.govoup.com
| Species | Tissue | Determined Molecular Weight (kDa) | Reference |
|---|---|---|---|
| Chicken | Brain Membranes | 67 | nih.govoup.com |
| Pig | Brain Membranes | 67 | nih.govoup.com |
| Canine | Brain | 85 | nih.gov |
Glycoprotein Nature of Solubilized Receptors
Further characterization of the aPP receptor has focused on its biochemical composition. Following solubilization from brain membranes using detergents like n-octyl-β-D-glucoside, the nature of the receptor was investigated. nih.gov
Studies have shown that the solubilized and cross-linked aPP receptors from chicken, porcine, and canine brains are adsorbed by lectins such as wheat germ agglutinin-agarose and concanavalin (B7782731) A. nih.gov This affinity for lectins, which specifically bind to carbohydrate moieties, strongly indicates that the avian pancreatic polypeptide receptor is a glycoprotein. nih.gov The presence of sugar chains is a common feature of many cell surface receptors and can be crucial for proper folding, stability, and ligand binding.
Role of C-Terminal Region of Avian Pancreatic Polypeptide in Receptor Recognition
The structural integrity of the avian pancreatic polypeptide itself is critical for its interaction with the receptor. Research has highlighted the particular importance of the C-terminal region of the 36-amino acid peptide for effective receptor binding and recognition. nih.govulster.ac.ukacs.org
The classic structure of the pancreatic polypeptide family, known as the PP-fold, consists of a polyproline-like helix and an α-helix that fold together, positioning the N-terminal and C-terminal ends in proximity. ulster.ac.ukacs.org This conformation is essential for presenting the C-terminal segment to the receptor. acs.org It is suggested that the primary biological actions of PP are concentrated within its C-terminal hexapeptide fragment. ulster.ac.uk
Studies have demonstrated that the C-terminal region of PP attaches to transmembrane helices 6 and 7 of the Y4 receptor, with specific residues such as Arginine-33 (Arg33) and Tyrosine-36 (Tyr36) playing a critical role in this interaction. ulster.ac.uk The removal of the highly conserved Tyr36 residue has been shown to abolish the physiological effects of PP. ulster.ac.uk This underscores the indispensable role of the C-terminal end of the aPP molecule in the ligand-receptor interaction. nih.gov
Intracellular Signaling Pathways Associated with Avian Pancreatic Polypeptide Receptor Activation
Avian pancreatic polypeptide is a member of the neuropeptide Y (NPY) family, and its receptors belong to the group of rhodopsin-like G-protein-coupled receptors (GPCRs). ulster.ac.ukpnas.org Upon binding of aPP to its receptor, a conformational change is induced, which in turn activates intracellular signaling cascades that mediate the hormone's physiological effects. ontosight.ainih.gov
The most well-described signaling pathway associated with aPP receptor activation, particularly the Y4 receptor, involves coupling to an inhibitory G-protein (Gi). ulster.ac.ukupf.edu This activation of the Gi-protein leads to the inhibition of the enzyme adenylyl cyclase. oup.com The subsequent decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) results in reduced activity of downstream effectors like protein kinase A (PKA). ulster.ac.uknih.gov
In addition to the inhibition of the cAMP/PKA pathway, activation of chicken Y1 and Y4 receptors has been shown to stimulate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov There is also evidence to suggest that in certain tissues, such as smooth muscle, the PP receptor can couple to a Gq protein. ulster.ac.uk This would lead to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3), another important second messenger. ulster.ac.uk
| Receptor Type | G-Protein Coupling | Primary Signaling Pathway | Downstream Effect | Reference |
|---|---|---|---|---|
| Y4 Receptor | Gi | Inhibition of Adenylyl Cyclase | Decreased cAMP, Reduced PKA activity | ulster.ac.uknih.gov |
| Chicken Y1/Y4 Receptor | - | Activation of MAPK/ERK | - | nih.gov |
| (Tissue-specific, e.g., smooth muscle) | Gq | Activation of Phospholipase C | Increased IP3 generation | ulster.ac.uk |
Physiological Functions and Endocrine Roles of Avian Pancreatic Polypeptide in Avian Models
Gastrointestinal System Regulation
Avian pancreatic polypeptide exerts significant control over the avian digestive system, modulating secretions and motility to optimize nutrient processing. ontosight.aimdpi.com Its actions ensure a coordinated digestive response to feeding, influencing everything from the release of digestive enzymes to the rate at which food moves through the gut.
Modulation of Pancreatic Exocrine Secretion (Enzymes, Water, Electrolytes)
Avian pancreatic polypeptide has a pronounced inhibitory effect on the exocrine pancreas. ontosight.aigenscript.com This includes the suppression of pancreatic enzyme, water, and electrolyte secretion. mdpi.comgenscript.com This inhibitory action is crucial for regulating the digestive process, preventing excessive secretion and ensuring that digestive juices are released in a controlled manner. Some studies suggest a biphasic effect, where aPP may initially enhance and then inhibit secretion. genscript.com
Influence on Gastric Function (Acid, Pepsin, Volume, Motility)
The influence of aPP on gastric function is multifaceted and can appear contradictory depending on the physiological context and dosage. At lower, more physiological levels, aPP acts as a potent stimulator of gastric secretion in the proventriculus (the glandular stomach of birds). bohrium.comoup.com This includes a rapid increase in the volume of gastric juice, as well as its acid (H+) and pepsin content. bohrium.comoup.com
Conversely, other studies have shown that intravenous infusion of aPP can depress the volume of gastric secretions and the frequency of gastric contractions, particularly at higher concentrations. nih.gov Intracerebroventricular (into the brain) injections of aPP in fasted hens have been shown to decrease pepsin concentration, suggesting a central nervous system-mediated role in regulating gastric secretion. nih.gov
| Effect of aPP on Gastric Function | Observation | Reference |
| Low Dose | Potent stimulator of proventricular volume, acid, and pepsin secretion. | bohrium.comoup.com |
| High Dose (Infusion) | Significant depression of secretory volume and contractile frequency. | nih.gov |
| Central Administration | Decreased pepsin concentration in fasted birds. | nih.gov |
Impact on Nutrient Absorption Processes
By slowing gastric emptying and intestinal transit, aPP indirectly enhances the efficiency of nutrient absorption. ontosight.ai The prolonged contact time between the digested food and the absorptive surfaces of the intestine allows for more complete uptake of essential nutrients. Additionally, somatostatin, a hormone whose release can be influenced by other gut hormones, is known to slow nutrient absorption in birds. mdpi.com The interplay between aPP and other hormones creates a finely tuned system for maximizing nutrient assimilation.
Metabolic Homeostasis and Energy Balance
| Metabolic Effect of aPP | Observation | Reference |
| Hepatic Glycogenolysis | High levels of aPP stimulate the breakdown of liver glycogen (B147801). | bohrium.comoup.comresearchgate.net |
| Glucose Homeostasis | Contributes to the regulation of blood glucose levels. | ontosight.aimdpi.comnih.gov |
Modulation of Lipid Metabolism and Glycerolemia
Avian pancreatic polypeptide has been demonstrated to influence lipid metabolism, with notable effects on plasma glycerol (B35011) levels. Research in avian models has shown that administration of aPP can lead to a state of hypoglycerolemia, indicating a reduction in the concentration of glycerol in the blood. bohrium.comoup.com This effect suggests that aPP may play a role in inhibiting lipolysis, the process by which triglycerides are broken down into glycerol and free fatty acids.
In one study, the injection of aPP into chickens resulted in a significant decrease in plasma free fatty acids (FFA). bioscientifica.com This reduction in circulating FFA, coupled with the observed hypoglycerolemia, points towards an anti-lipolytic action of aPP in avian adipose tissue. The precise mechanisms underlying this effect are still under investigation but are likely mediated through its interaction with specific receptors on adipocytes, leading to a downstream signaling cascade that ultimately suppresses the enzymatic breakdown of stored fats.
Table 1: Effect of Avian Pancreatic Polypeptide on Plasma Lipid Metabolites in Chickens
| Metabolite | Effect of aPP Administration | Citation |
| Glycerol | Decrease (Hypoglycerolemia) | bohrium.comoup.com |
| Free Fatty Acids (FFA) | Decrease | bioscientifica.com |
This table summarizes the observed effects of aPP on key lipid metabolites in avian models, based on available research findings.
Influence on Insulin (B600854) Secretion and Glucose Uptake in Peripheral Tissues
The role of avian pancreatic polypeptide in glucose homeostasis is complex, particularly given the unique characteristics of avian glucose metabolism. Birds naturally exhibit higher blood glucose levels compared to mammals and their pancreas is relatively insensitive to glucose as a stimulus for insulin secretion. mdpi.combohrium.com Furthermore, a key insulin-dependent glucose transporter, GLUT4, which is crucial for glucose uptake into muscle and adipose tissue in mammals, has not been identified in these tissues in avian species. mdpi.com
Against this backdrop, aPP appears to exert a modulatory influence on pancreatic hormone secretion. While aPP administration in chickens did not directly alter plasma insulin concentrations, it was observed to prevent the suppression of its own secretion that normally occurs with glucose infusion. bioscientifica.comebm-journal.org This suggests an intricate feedback loop between glucose levels and pancreatic polypeptide secretion. Some studies in mammals have indicated that pancreatic polypeptide can inhibit glucagon (B607659) release and delay the postprandial rise in insulin, though these effects are not as clearly defined in avian models. researchgate.netresearchgate.net
The lack of insulin-sensitive GLUT4 transporters in avian peripheral tissues implies that glucose uptake is not as heavily reliant on insulin as it is in mammals. mdpi.com Therefore, the direct impact of aPP on glucose uptake in these tissues is likely to be minimal and secondary to its other metabolic effects.
Appetite Regulation and Food Intake
The influence of avian pancreatic polypeptide on appetite and food intake is multifaceted and appears to be dependent on the site of action, exhibiting a notable dichotomy between central and peripheral effects.
Anorexigenic Effects and Satiety Induction in Avian Species
When administered peripherally, avian pancreatic polypeptide has been shown to decrease food intake in birds, suggesting it functions as a satiety signal. mdpi.com This anorexigenic effect contributes to the termination of a meal and the feeling of fullness. The intake of nutrients, particularly lipids, stimulates the release of aPP, which in turn acts to reduce further food consumption, forming a negative feedback loop that helps regulate energy intake. researchgate.net
Interaction with Hypothalamic and Brainstem Appetite-Regulating Pathways
The anorexigenic effects of peripherally circulating aPP are mediated through its interaction with key appetite-regulating centers in the brain. Avian pancreatic polypeptide is known to interact with Y4 receptors located in the arcuate nucleus (ARC) of the hypothalamus and in the dorsal vagal complex (DVC) of the brainstem. nottingham.ac.ukresearchgate.net These brain regions are critical for integrating peripheral signals of energy status and modulating feeding behavior.
Interestingly, and in stark contrast to its peripheral effects, the central administration of aPP via intracerebroventricular (ICV) injection has been shown to increase food intake in chickens. cabidigitallibrary.orgfrontiersin.orgnih.gov This suggests that aPP, or a closely related peptide like neuropeptide Y which also acts on these receptors, has an orexigenic (appetite-stimulating) role when acting directly within the brain. This paradoxical effect highlights the complexity of appetite regulation and suggests that the physiological role of aPP in controlling food intake is dependent on its concentration and location of action, whether it be as a circulating hormone acting on the brain from the periphery or as a neuropeptide acting within the central nervous system.
Table 2: Dual Effects of Avian Pancreatic Polypeptide on Food Intake in Avian Models
| Administration Route | Effect on Food Intake | Primary Site of Action | Citation |
| Peripheral | Decrease (Anorexigenic) | Hypothalamus (ARC), Brainstem (DVC) | mdpi.comnottingham.ac.ukresearchgate.net |
| Central (ICV) | Increase (Orexigenic) | Central Nervous System | cabidigitallibrary.orgfrontiersin.orgnih.gov |
This table illustrates the contrasting effects of avian pancreatic polypeptide on food intake based on the route of administration, as documented in scientific literature.
Comparative Endocrinology and Evolutionary Aspects of Pancreatic Polypeptide
Phylogenetic Distribution and Immunoreactivity Across Vertebrate Classes
Pancreatic polypeptide (PP) and its related peptides, neuropeptide Y (NPY) and peptide YY (PYY), are widely distributed throughout the vertebrate classes, although the presence and specific cell types expressing them can vary. Immunoreactivity studies have been crucial in mapping their distribution.
Pancreatic polypeptide-immunoreactive cells have been identified in all vertebrate species studied, with the notable exception of the hagfish islet, suggesting a very early evolutionary origin for this peptide within the vertebrate lineage. nih.gov In the gastrointestinal mucosa of the caiman (Caiman latirostris), a reptilian species, cells showing immunoreactivity to avian pancreatic polypeptide (APP) have been observed, particularly in the proximal intestine. unesp.br Furthermore, studies on the lamprey, a primitive vertebrate, have detected PP-like immunoreactive material in the central nervous system, composed of several molecular forms. jneurosci.org
The distribution of the related peptides NPY and PYY shows a more varied pattern. PYY-immunoreactive cells in the pancreas appear to be restricted to mammals and reptiles. nih.gov In contrast, NPY-immunoreactive neurons and nerve fibers have been observed in reptiles, birds, and mammals. nih.gov Investigations into the gut of amphibians (Rana esculenta), reptiles (Podarcis sicula), and birds (Gallus gallus) have found that many neurons immunoreactive for substances like PYY also contain secretogranin II, indicating co-localization of these signaling molecules. nih.gov
The following table summarizes the observed distribution of immunoreactivity for the pancreatic polypeptide family across major vertebrate groups based on available research.
| Vertebrate Class | Pancreatic Polypeptide (PP) | Peptide YY (PYY) | Neuropeptide Y (NPY) |
| Cyclostomes (e.g., Lamprey) | Present (CNS) jneurosci.org | Not specified | Present (CNS) nih.gov |
| Cartilaginous Fish | Present nih.gov | Not specified | Not specified |
| Bony Fish | Present nih.gov | Not specified | Not specified |
| Amphibians | Present nih.gov | Present (Gut) nih.gov | Not specified |
| Reptiles | Present nih.govunesp.br | Present (Pancreas, Gut) nih.govnih.gov | Present (Nerves) nih.gov |
| Aves (Birds) | Present nih.govbohrium.comoup.com | Present (Gut) nih.gov | Present (Nerves) nih.gov |
| Mammals | Present nih.gov | Present (Pancreas) nih.gov | Present (Nerves) nih.gov |
This table is based on immunohistochemical studies and indicates the presence of immunoreactive cells or nerve fibers in the specified tissues.
Interspecies Structural and Functional Divergence of Pancreatic Polypeptide within Aves
While avian pancreatic polypeptide is a characteristic hormone found in all investigated bird species, its primary structure is not entirely conserved across the class Aves. bohrium.comoup.com For many years, chicken pancreatic polypeptide was considered the prototype for APP. nih.gov Indeed, the primary structures of APP from the chicken and turkey are identical. oup.com Early research also characterized APP from the goose and ostrich, finding a high degree of conservation. nih.gov
However, detailed analysis of APP from five species of the Eurasian crow family (Corvidae), which belongs to the more evolutionarily recent Passeriformes order, revealed a novel primary structure. nih.gov This "crow-type" PP is differentiated from the chicken prototype by two key substitutions: an N-terminal alanine (B10760859) instead of glycine (B1666218), and a proline residue at position 34 instead of a histidine. nih.gov This demonstrates that significant structural divergence has occurred within the avian lineage.
The table below compares the amino acid sequences of pancreatic polypeptide from different avian orders, highlighting the observed variations.
| Avian Species | Order | N-Terminus | Position 34 | Primary Structure Reference |
| Chicken (Gallus gallus) | Galliformes | Glycine | Histidine | Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asp-Ala-Pro-Val-Glu-Asp-Leu-Ile-Arg-Phe-Tyr-Asp-Asn-Leu-Gln-Gln-Tyr-Leu-Asn-Val-Val-Thr-Arg-His-Arg-Tyr-NH2 nih.gov |
| Turkey (Meleagris gallopavo) | Galliformes | Glycine | Histidine | Identical to Chicken PP oup.com |
| Goose (Anser anser) | Anseriformes | Glycine | Histidine | High conservation with Chicken PP nih.gov |
| Ostrich (Struthio camelus) | Struthioniformes | Glycine | Histidine | High conservation with Chicken PP nih.gov |
| Crow (Corvidae family) | Passeriformes | Alanine | Proline | Ala-Pro-Ala-Gln-Pro-Ala-Tyr-Pro-Gly-Asp-Asp-Ala-Pro-Val-Glu-Asp-Leu-Leu-Arg-Phe-Tyr-Asn-Asp-Leu-Gln-Gln-Tyr-Leu-Asn-Val-Val-Thr-Arg-Pro-Arg-Tyr-NH2 nih.gov |
Functionally, APP exerts significant metabolic and gastrointestinal effects. At high concentrations, it causes the liver to break down glycogen (B147801) (hepatic glycogenolysis) and leads to low blood sugar (hypoglycerolemia). bohrium.comoup.com Conversely, at lower, more physiological levels, APP acts as a potent stimulator of gastric secretion, increasing the volume, acid, and pepsin output from the proventriculus. bohrium.comoup.com While these functions are established for APP, detailed comparative studies on the functional divergence of these actions corresponding to the structural variations across different avian species are limited.
Evolutionary Relationships within the Pancreatic Polypeptide Family (NPY, PYY)
Avian pancreatic polypeptide is a member of a larger family of structurally related peptides that also includes neuropeptide Y (NPY) and peptide YY (PYY). semanticscholar.orgulster.ac.uk It is widely accepted that this peptide family arose from a series of gene duplication events during vertebrate evolution. researchgate.netnih.gov
Phylogenetic evidence strongly suggests that the gene for PP arose from a tandem duplication of the PYY gene, an event that likely occurred around the time tetrapods first emerged. ulster.ac.ukresearchgate.netnih.gov The evolutionary history of the three peptides shows different rates of change:
Neuropeptide Y (NPY) is one of the most highly conserved neuropeptides known, showing extreme stability throughout vertebrate evolution. semanticscholar.orgnih.gov The amino acid sequence identity between mammals and cartilaginous fishes is remarkably high at 92%. nih.gov
Peptide YY (PYY) is also well-conserved, particularly in fish, but has undergone more changes than NPY. nih.gov
Pancreatic Polypeptide (PP) is the most divergent and least conserved member of the family. researchgate.netnih.gov It appears to have evolved rapidly, with the amino acid sequence identity between the PP of mammals, birds/reptiles, and frogs being only about 50%. nih.gov
This divergence is in contrast to the closer relationship between NPY and PYY, which share approximately 70-80% sequence identity in most species. nih.gov The significant structural changes in PP across different tetrapod classes suggest it has been subjected to different evolutionary pressures, likely related to adaptations in digestive physiology and metabolism. The high degree of conservation of NPY, in contrast, points to its fundamental and conserved role in the nervous system. nih.gov
| Peptide Comparison | Approximate Amino Acid Sequence Identity | Evolutionary Divergence |
| NPY vs. PYY | 70-80% nih.gov | Moderate |
| PP (Mammals vs. Birds/Reptiles) | ~50% nih.gov | High |
| PP (Mammals vs. Frogs) | ~50% nih.gov | High |
| NPY (Mammals vs. Cartilaginous Fish) | 92% nih.gov | Very Low |
Distinctive Features of Avian Endocrine Pancreas in a Comparative Context
The avian endocrine pancreas exhibits several unique anatomical and physiological features when compared to its mammalian counterpart. These distinctions are critical for understanding the specific roles of pancreatic hormones, including APP, in avian metabolism. researchgate.netmdpi.com
One of the most striking features is the organization of the islets of Langerhans. Unlike the mixed islets typical of mammals, the avian pancreas has two distinct types of islets: A-islets, which contain glucagon-secreting A-cells, and B-islets, which contain insulin-secreting B-cells. oup.com Another key difference is the cellular composition; there is a numerical predominance of glucagon-secreting cells over insulin-secreting cells, with a ratio of approximately 2:1. mdpi.com This is reflected in the fact that the avian pancreas and plasma contain 5 to 10 times more glucagon (B607659) than is observed in mammals. bohrium.comoup.com
Anatomically, the avian pancreas is generally described as having four lobes: dorsal, ventral, splenic, and a third lobe, all situated within the duodenal loop. mdpi.comopenveterinaryjournal.com The cells that secrete avian pancreatic polypeptide (PP-cells) are typically found at the periphery of the pancreatic islets or scattered within the exocrine tissue. mdpi.com
| Feature | Avian Endocrine Pancreas | Mammalian Endocrine Pancreas |
| Islet Structure | Segregated A-islets (glucagon) and B-islets (insulin). oup.com | Mixed islets containing multiple cell types (alpha, beta, delta, PP). |
| Cellular Ratio | Predominance of glucagon-secreting (A) cells over insulin-secreting (B) cells (~2:1). mdpi.com | Predominance of insulin-secreting (B) cells. |
| Glucagon Content | 5-10 times higher in pancreas and plasma. bohrium.comoup.com | Lower relative concentration. |
| Hormonal Dominance | Glucagon is considered the dominant glucose-regulating hormone. researchgate.netmdpi.com | Insulin (B600854) is the dominant glucose-regulating hormone. |
| Anatomy | Typically composed of four lobes (dorsal, ventral, splenic, third). mdpi.com | More variable, but generally not described with the same distinct lobation. |
| PP Cell Location | Periphery of islets and scattered in exocrine tissue. mdpi.com | Primarily at the periphery of islets. |
These unique characteristics of the avian pancreas, particularly the glucagon-dominant environment, provide the context for the specific physiological roles that avian pancreatic polypeptide has evolved to play in birds.
Advanced Research Methodologies and Experimental Models in Avian Pancreatic Polypeptide Studies
In Vitro Experimental Systems
In vitro systems offer controlled environments to dissect the molecular and cellular mechanisms of APP action.
A key in vitro technique for studying the secretion dynamics of APP involves the use of perifused microfragments of the chicken pancreas. physiology.org This method allows for the continuous monitoring of hormone release in response to various stimuli. For instance, studies have utilized this system to investigate the adrenergic regulation of APP secretion. physiology.org Experiments have shown that while neither alpha- nor beta-adrenergic receptor blockade altered basal APP levels, the beta-blocker propranolol (B1214883) significantly reduced the suppression of APP normally observed with glucose infusion. ebm-journal.org This indicates that adrenergic mechanisms, particularly via beta-receptors, play a role in modulating glucose-inhibited APP release. ebm-journal.org
The characterization of APP receptors and the peptide's degradation has been extensively studied using plasma membrane preparations from various chicken tissues. nih.gov These studies have been instrumental in identifying target organs and understanding the specifics of APP interaction with its receptors.
Receptor Binding:
Investigations using radiolabeled APP ([¹²⁵I]iodo-APP) have revealed specific binding sites in different tissues. nih.gov Notably, chick brain membranes exhibit high-affinity binding sites for APP, suggesting a physiological role for the polypeptide in the central nervous system. nih.gov In contrast, liver membranes show low-affinity binding, while tissues like the pancreas, proventricular mucosa, and duodenal mucosa exhibit minimal specific binding. nih.gov Further studies have highlighted that both the N- and C-termini of the APP molecule may be crucial for effective receptor binding. nih.gov The cerebellum and spleen have been identified as tissues that specifically bind N-terminally iodinated APP. nih.gov
Degradation Studies:
Tissue membrane preparations have also been employed to study the degradation of APP. Research indicates that the kidney is a primary site for APP degradation and clearance. nih.govnih.gov The degradation process is specifically inhibited by unlabeled APP and results in lower molecular weight products. nih.gov Studies have identified a soluble, cytosolic protease, likely a serine protease, as the primary enzyme responsible for APP degradation in tissues like the liver, kidney, and brain. nih.gov This degrading activity is inhibited by substances such as bacitracin and various serine protease inhibitors. nih.gov
Table 1: Avian Pancreatic Polypeptide Receptor Binding and Degradation in Chicken Tissues
| Tissue | Receptor Binding Affinity | Degradation Activity | Key Findings |
|---|---|---|---|
| Brain | High affinity in cerebellum nih.govnih.gov | Moderate nih.gov | Possesses high-affinity binding sites, suggesting a physiological role. nih.gov |
| Liver | Low affinity nih.gov | High nih.gov | Low-affinity binding suggests a non-functional physiological role for receptors. nih.gov |
| Kidney | Not a primary binding site | Highest nih.govnih.gov | Major organ for APP degradation and clearance. nih.gov |
| Spleen | Specific binding observed nih.gov | Not extensively studied | Identified as a target organ for APP. nih.govnih.gov |
| Pancreas | Little to no specific binding nih.gov | Not extensively studied | Identified as a target organ in vivo. nih.gov |
| Duodenum | Little to no specific binding nih.gov | Not extensively studied | Identified as a target organ in vivo. nih.gov |
| Proventriculus | Little to no specific binding nih.gov | Not extensively studied | Identified as a probable target organ in vivo. nih.gov |
| Bone Marrow | Specific binding observed nih.gov | Not extensively studied | Identified as a target organ for APP. nih.gov |
| Ileum | Specific binding observed nih.gov | Not extensively studied | Identified as a target organ for APP. nih.gov |
Cell culture models are invaluable for detailed investigations into the receptors and intracellular signaling pathways activated by APP. While specific cell lines exclusively expressing avian APP receptors are not extensively documented in the provided results, the principles of using such models are well-established in endocrinology. Cultured cells expressing APP receptors would allow researchers to conduct a variety of experiments, including:
Receptor Characterization: Determining the specific subtype of neuropeptide Y (NPY) receptor family (Y1, Y2, Y4, Y5) to which APP binds with the highest affinity. echelon-inc.comulster.ac.uk
Signaling Pathway Analysis: Investigating the downstream effects of APP binding, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, or the mobilization of intracellular calcium. ulster.ac.uk
Structure-Activity Relationship Studies: Assessing the binding and signaling activity of various APP analogs and fragments to identify the key amino acid residues responsible for its biological function.
Although direct studies on avian cell lines are limited in the search results, research on mammalian cell lines and the general knowledge of the NPY receptor family provide a framework for how such investigations would proceed. ulster.ac.ukresearchgate.net
Structural Determination Techniques
The three-dimensional architecture of avian pancreatic polypeptide has been a subject of intense investigation, with various spectroscopic and crystallographic methods providing a detailed understanding of its conformation.
X-ray Crystallography for High-Resolution Structure Elucidation
X-ray crystallography has been a cornerstone in revealing the high-resolution atomic structure of avian pancreatic polypeptide. The crystal structure of aPP was successfully determined to a resolution of 1.4 Å, providing a detailed view of its molecular architecture. nih.govrcsb.orgnih.gov This high level of detail has allowed for a thorough analysis of bond lengths, angles, and the positions of individual atoms.
The crystallographic data revealed that the aPP monomer consists of two main secondary structure elements: a polyproline-like helix from residues 1 to 8 and a well-defined α-helix spanning residues 14 to 31. nih.govrcsb.orgnih.gov These two helical segments are arranged in a roughly antiparallel fashion, and their interaction is stabilized by the packing of nonpolar side chains, which creates a hydrophobic core despite the molecule's small size. nih.govrcsb.orgnih.gov
In the crystalline state, aPP molecules associate to form symmetrical dimers. This dimerization is primarily driven by the interlocking of nonpolar groups from the α-helices of two adjacent monomers. nih.govrcsb.orgnih.gov Furthermore, these dimers are crosslinked through the coordination of zinc ions (Zn²⁺). Each zinc ion is coordinated by ligands from three different aPP molecules, resulting in a complex oligomeric assembly. nih.govrcsb.orgnih.gov The coordination geometry around the zinc ion is a distorted trigonal bipyramid. nih.govrcsb.orgpnas.org
Table 1: Crystallographic Data for Avian Pancreatic Polypeptide
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 1.4 Å | nih.govrcsb.orgnih.gov |
| Space Group | C2 | researchgate.net |
| Polyproline-like Helix | Residues 1-8 | nih.govrcsb.orgnih.gov |
| α-Helix | Residues 14-31 | nih.govrcsb.orgnih.gov |
| Dimerization Interface | Interlocking of α-helices | nih.govrcsb.orgnih.gov |
| Metal Ion Coordination | Zn²⁺ | nih.govrcsb.org |
Circular Dichroism Spectroscopy for Conformation Analysis
Circular dichroism (CD) spectroscopy has been a vital tool for analyzing the secondary structure and conformational dynamics of avian pancreatic polypeptide in solution. This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and aromatic side chains.
CD studies have confirmed the presence of significant α-helical content in aPP, consistent with the crystal structure. pnas.orgscispace.com The characteristic negative bands at approximately 208 nm and 222 nm in the far-UV CD spectrum are indicative of this α-helical conformation. scispace.com The technique has also been instrumental in demonstrating that the secondary structure of the α-helix is crucial for the immunological competence of the molecule. nih.gov
Furthermore, CD spectroscopy has been employed to study the folding and stability of aPP. For instance, studies on fragments of aPP have shown that an equimolar mixture of the N-terminal polyproline-II helix fragment (aPP(1-11)-NH2) and the C-terminal α-helix fragment (Ac-aPP(12-36)) can refold into a conformation that is spectrally similar to the intact aPP, particularly in the presence of trifluoroethanol, a solvent known to promote helical structures. nih.gov This indicates that the interactions between the fragments are sufficient to support the native-like conformation of the entire protein. nih.gov Vibrational circular dichroism (VCD) has also been used in conjunction with electronic CD to provide more detailed insights into the protein's structure and interactions in solution. nih.govnih.gov
Immunochemical and Molecular Biological Approaches
The exploration of avian pancreatic polypeptide has been significantly advanced by immunochemical and molecular biological methods, which have allowed for its quantification, the mapping of its antigenic sites, and the investigation of structure-function relationships through genetic manipulation.
Radioimmunoassay for Quantitative Detection
Radioimmunoassay (RIA) has been a widely used method for the sensitive and specific quantification of pancreatic polypeptides in various biological samples, including plasma and tissue extracts. tandfonline.comnih.govjneurosci.org The principle of RIA involves a competitive binding reaction where the unlabeled polypeptide in a sample competes with a fixed amount of radiolabeled polypeptide (typically iodinated, e.g., with ¹²⁵I) for a limited number of binding sites on a specific antibody. tandfonline.comjneurosci.org
The development of RIAs for pancreatic polypeptides has enabled the study of their physiological roles and their levels in different species and under various conditions. For instance, RIAs have been developed using antisera that specifically recognize the C-terminal region of the polypeptide, a feature that is often conserved across species. nih.gov The sensitivity of these assays can reach the femtomole per tube level, allowing for the detection of very low concentrations of the hormone. jneurosci.org
Table 2: Characteristics of a Radioimmunoassay for Pancreatic Polypeptides
| Parameter | Description | Reference |
|---|---|---|
| Principle | Competitive binding | alpco.com |
| Radiolabel | ¹²⁵I | tandfonline.comjneurosci.org |
| Antibody Source | Rabbit or Guinea-pig | alpco.comescholarship.org |
| Sensitivity | As low as ~10 fmol/tube | jneurosci.org |
| Application | Quantification in plasma and tissue extracts | tandfonline.comnih.govjneurosci.org |
| Cross-reactivity | Varies with antibody; some cross-react with related peptides like NPY | tandfonline.comjneurosci.org |
Epitope Mapping and Antigenic Determinant Analysis
Epitope mapping studies have been crucial in identifying the specific regions and residues of avian pancreatic polypeptide that are recognized by antibodies. These studies provide insights into the immunogenicity of the molecule and the structural basis of antibody-antigen interactions.
Using a solution-phase radioimmunoassay, the principal epitope of aPP recognized by a polyclonal antiserum has been characterized. nih.gov These studies revealed that the antigenic determinant is likely a "discontinuous" epitope, meaning it is formed by residues that are not contiguous in the primary sequence but are brought into proximity by the folded three-dimensional structure of the protein. nih.gov
Key findings from epitope mapping include the critical role of the α-helix's secondary structure for immunological competence. nih.gov The interaction between the N-terminal polyproline helix and the C-terminal α-helix, which defines the tertiary structure, is also vital for immunoreactivity. nih.gov Specific residue analysis has shown that Arginine-33 (Arg33), a highly conserved residue, is a major antigenic contributor. nih.gov Conversely, the flexible C-terminal residues 34-36 were found to be immunologically unimportant. nih.gov
Table 3: Key Antigenic Determinants of Avian Pancreatic Polypeptide
| Structural Feature/Residue | Importance for Antigenicity | Reference |
|---|---|---|
| α-helix secondary structure | Vital | nih.gov |
| Tertiary structure (interaction of helices) | Important | nih.gov |
| Arginine-33 (Arg33) | Major contributor | nih.gov |
| C-terminal residues 34-36 | Unimportant | nih.gov |
| Surface residues of the α-helix | Suggested to be antigenic | nih.gov |
Gene Cloning, Expression, and Mutagenesis for Structure-Function Relationships
The advent of recombinant DNA technology has provided powerful tools to investigate the structure-function relationships of avian pancreatic polypeptide. Synthetic genes for aPP have been cloned and expressed, enabling the production of the polypeptide for various studies and applications. nih.gov
One notable application has been the use of aPP as a stable scaffold for protein engineering, a technique sometimes referred to as "protein grafting." google.comresearchgate.net In this approach, the well-defined and stable structure of aPP, particularly its exposed α-helix, is used to present novel amino acid sequences to create "miniature proteins" with new binding properties. google.comresearcher.life
Phage display technology has been coupled with aPP gene expression to create libraries of aPP variants. nih.govgoogle.com In this system, the aPP gene is fused to a bacteriophage coat protein gene, resulting in the display of the polypeptide on the surface of the phage. google.com This allows for the selection of variants with high affinity for specific targets from a large library. google.com
Phage Display for Protein Engineering and Ligand Discovery
Phage display represents a powerful high-throughput screening methodology for the engineering of proteins with novel functionalities and for the discovery of new ligands for a given target. This technique has been successfully applied to the avian pancreatic polypeptide (aPP), leveraging its stable structural scaffold for various protein engineering endeavors.
The core principle of phage display involves the genetic fusion of a protein or peptide of interest to a coat protein of a bacteriophage, typically the M13 filamentous phage. This results in the "display" of the protein on the phage's surface. Large libraries of phage, each displaying a different variant of the protein, can then be generated and screened for binding to a specific target molecule.
Protein Engineering of the Avian Pancreatic Polypeptide Scaffold
Researchers have utilized phage display to optimize the properties of miniature proteins based on the aPP scaffold. nih.gov Synthetic genes for aPP can be cloned and expressed on the surface of M13 bacteriophage, creating a platform for directed evolution. nih.gov By generating libraries of aPP variants with randomized amino acid sequences at specific positions, it is possible to select for mutants with enhanced stability, altered binding affinity, or novel functions.
A key strategy employed is "protein grafting," where a functional α-helical binding epitope from another protein is transplanted onto the solvent-exposed α-helical face of the aPP scaffold. nih.gov Phage display is then used to evolve these grafted molecules, optimizing their binding affinity and specificity for the target protein. nih.gov This combined approach has been instrumental in identifying miniature proteins that can bind to protein surfaces with high affinity and specificity, effectively inhibiting protein-protein interactions. nih.gov
Ligand Discovery Using Avian Pancreatic Polypeptide Libraries
Phage display libraries based on the aPP scaffold have been instrumental in the discovery of novel ligands for a variety of biological targets. researchgate.net By randomizing specific residues on the aPP surface, vast libraries of potential binding molecules can be created and panned against a target of interest.
One notable application has been in the identification of ligands for the KIX domain of the CREB-binding protein (CBP). nih.gov Through a combination of protein grafting and phage display, researchers have successfully identified phosphorylated peptide ligands that recognize the KIX domain with high affinity, in the nanomolar to low micromolar range. nih.gov Furthermore, by grafting the CBP KIX-binding epitope of CREB KID onto the aPP scaffold, high-affinity ligands were developed that did not require phosphorylation for binding. nih.gov These engineered ligands demonstrated high specificity for the CBP KIX domain over other unrelated proteins. nih.gov
The general workflow for ligand discovery using aPP phage display libraries typically involves the following steps:
Library Construction: A library of M13 phage is created, with each phage displaying a unique aPP variant on its surface. This is achieved by inserting a library of mutated aPP genes into the phage genome.
Panning: The phage library is incubated with the immobilized target molecule (e.g., a protein or DNA).
Washing: Unbound phage are washed away, while phage displaying ligands with affinity for the target remain bound.
Elution: The bound phage are eluted from the target.
Amplification: The eluted phage are used to infect E. coli bacteria, amplifying the population of target-binding phage.
Iteration: The panning, washing, elution, and amplification steps are repeated for several rounds to enrich the phage population for the highest-affinity binders.
Sequencing and Characterization: The DNA from the enriched phage population is sequenced to identify the amino acid sequences of the high-affinity aPP variants. These variants are then synthesized and characterized for their binding properties.
This iterative selection and amplification process allows for the rapid identification of potent and specific ligands from a vast pool of candidates.
Interactive Data Table of Research Findings
| Research Focus | Experimental Model | Key Findings |
| Optimization of Miniature Proteins | M13 Phage Display of aPP and PPBR4 | Synthetic genes for aPP were successfully cloned and expressed on the phage surface, creating a tool for optimizing miniature proteins. nih.gov |
| Ligand Discovery for CBP KIX Domain | Protein Grafting and Phage Display | Identified phosphorylated peptide ligands with high nanomolar to low micromolar affinity for the CBP KIX domain. nih.gov |
| Development of Non-phosphorylated Ligands | Grafting of CREB KID epitope onto aPP | Created high-affinity ligands for CBP KIX that do not require phosphorylation for binding and exhibit high specificity. nih.gov |
| General Ligand Discovery | Phage Display of aPP Libraries | The aPP scaffold is a versatile platform for presenting α-helical domains that can be diversified to identify high-affinity ligands for various protein and DNA targets. researchgate.net |
Future Directions and Emerging Research Avenues
Comprehensive Mapping of Avian Pancreatic Polypeptide Signaling Networks
A primary goal for future research is the complete elucidation of the signaling pathways activated by aPP. ontosight.ai While it is known that aPP exerts its effects by binding to specific receptors, particularly the Y4 receptor, a comprehensive map of the downstream signaling cascades is still needed. ontosight.ai This involves identifying all the intracellular molecules that are activated or inhibited following receptor binding and understanding how these signals are integrated to produce a physiological response. Techniques such as phosphoproteomics and transcriptomics can be employed to identify changes in protein phosphorylation and gene expression in response to aPP stimulation. This will provide a more holistic view of how aPP influences cellular functions like appetite regulation, energy expenditure, and glucose metabolism. ontosight.ai
Investigation of Receptor Subtype Specificity and Functional Divergence in Avian Physiology
The avian genome encodes for several NPY receptor subtypes, including Y1, Y2, Y4, Y5, Y6, and Y7. nih.gov While aPP is known to preferentially bind to the Y4 receptor, the extent to which it interacts with other receptor subtypes and the physiological consequences of these interactions remain largely unexplored. ontosight.aiscispace.com In mammals, the Y4 receptor shows a much higher affinity for pancreatic polypeptide than for NPY and PYY. scispace.com However, in chickens, the Y4 receptor has a greater affinity for PYY and NPY compared to its mammalian counterpart, suggesting that its physiological functions may also be triggered by these peptides. scispace.com
Future research should focus on characterizing the binding affinities of aPP for all identified avian NPY receptor subtypes. This will help to understand the functional divergence of these receptors in avian physiology. For instance, it is plausible that different receptor subtypes mediate distinct effects of aPP in various tissues. It is likely that aPP and PYY stimulate Y4 receptor function in peripheral organs, while central functions are signaled by NPY. scispace.com Understanding this specificity is crucial for deciphering the precise roles of aPP in different physiological contexts.
Table 1: Avian Pancreatic Polypeptide Receptor Interaction
| Receptor Subtype | Known Avian Ligands | Potential Physiological Roles |
| Y1 | Neuropeptide Y (NPY) | Regulation of feed intake, energy balance |
| Y2 | Peptide YY (PYY), NPY | Anorexigenic effects, appetite modulation |
| Y4 | Avian Pancreatic Polypeptide (aPP), PYY, NPY | Appetite regulation, energy homeostasis, gastric secretion |
| Y5 | NPY | Stimulation of food intake |
| Y6 | NPY | |
| Y7 | NPY |
This table is based on available data and highlights areas for further investigation.
Exploration of Avian Pancreatic Polypeptide in Novel Avian Biological Processes
Current research has primarily focused on the role of aPP in metabolism and digestion. ontosight.aibohrium.com However, the widespread distribution of its receptors suggests that aPP may be involved in a broader range of biological processes. ontosight.ai For example, the presence of Y4 receptor transcripts in the chicken cerebellum hints at a potential role for aPP in the central nervous system beyond appetite control. scispace.com
Future studies should investigate the potential involvement of aPP in areas such as:
Reproduction: Hormonal regulation of reproductive cycles in birds is complex, and the potential influence of metabolic hormones like aPP warrants investigation.
Immune Response: The interplay between the endocrine and immune systems is a growing area of research. Investigating whether aPP modulates immune function in birds could reveal novel regulatory mechanisms.
Stress Physiology: The response to stressors involves a cascade of hormonal changes. Understanding if and how aPP is involved in the avian stress response could provide new insights into avian welfare.
A radioimmunoassay for aPP has been developed, allowing for the measurement of its concentration in plasma, which varies with the prandial state of the bird. oup.com This tool will be invaluable in exploring the role of aPP in these novel biological contexts.
Application of Avian Pancreatic Polypeptide as a Scaffold in Protein Engineering and Peptide Design
The unique structural properties of aPP make it an attractive candidate for applications in protein engineering and peptide design. researcher.liferesearchgate.net This small, 36-amino-acid protein possesses a stable and well-defined structure, characterized by an N-terminal polyproline helix and a C-terminal α-helix. researchgate.netcreative-biolabs.com Its stability and small size have led to its consideration as an excellent scaffold for grafting α-helical recognition epitopes. researchgate.netcreative-biolabs.com
Researchers have successfully utilized the aPP scaffold for the presentation of α-helical domains that can be diversified using phage display technology. researchgate.net This approach allows for the creation of libraries of novel proteins with tailored binding specificities. Furthermore, methods have been developed for the robust expression of genetically encoded peptide libraries using aPP as a stably folded scaffold. nih.gov These advancements open up possibilities for developing new therapeutic peptides and diagnostic tools. The inherent stability of the aPP structure provides a solid foundation for engineering proteins with novel functions. researcher.lifegoogle.com
Q & A
Q. What are the primary physiological roles of PP avian in avian species, and how are these roles experimentally validated?
PP avian is primarily involved in regulating gastrointestinal motility, pancreatic secretion, and energy homeostasis in birds. Experimental validation typically involves in vivo approaches such as intraperitoneal administration of PP avian followed by monitoring digestive enzyme secretion or motility assays. In vitro models, including isolated intestinal tissue baths or pancreatic acinar cell cultures, are used to measure dose-dependent responses. Gene knockout models or RNA interference in avian embryos can further elucidate its functional pathways .
Q. Which methodologies are commonly used to quantify PP avian levels in biological samples?
Quantification methods include:
- Radioimmunoassay (RIA) : High sensitivity but requires radioactive labeling.
- Enzyme-Linked Immunosorbent Assay (ELISA) : Widely used for its specificity and scalability.
- Mass Spectrometry (MS) : Provides high precision for structural validation and quantification, especially when distinguishing PP avian isoforms .
Q. How is the structural stability of PP avian assessed under varying physiological conditions?
Techniques include:
- Circular Dichroism (CD) Spectroscopy : Monitors secondary structure changes (e.g., α-helix to random coil) under pH or temperature shifts.
- X-ray Crystallography : Resolves 3D structures to identify stability determinants.
- Differential Scanning Calorimetry (DSC) : Measures thermal denaturation profiles .
Advanced Research Questions
Q. How can researchers mitigate batch-to-batch variability in synthetic PP avian peptides during experimental design?
Strategies include:
- Quality Control (QC) Enhancements : Request peptide content analysis (e.g., amino acid composition via HPLC) and trifluoroacetic acid (TFA) removal validation for cell-based assays.
- Standardized Protocols : Use identical synthesis and purification parameters across batches.
- Statistical Adjustments : Include batch as a covariate in data analysis to control for variability .
Q. What experimental controls are critical when investigating PP avian’s role in appetite regulation in avian models?
Essential controls:
- Sham Controls : Administer saline instead of PP avian to isolate hormone-specific effects.
- Dietary Controls : Standardize feed composition and timing to eliminate confounding metabolic variables.
- Negative Controls : Use PP avian receptor antagonists to confirm pathway specificity. Adherence to NIH preclinical guidelines ensures reproducibility .
Q. How should researchers resolve contradictions in published data on PP avian’s receptor binding affinities?
Approaches include:
- Comparative Replication : Replicate studies using identical cell lines, buffers, and assay conditions (e.g., pH, temperature).
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for methodological heterogeneity.
- Surface Plasmon Resonance (SPR) : Validate binding kinetics with real-time, label-free measurements .
What frameworks guide the formulation of rigorous research questions for PP avian studies?
Utilize:
- PICO Framework : Define Population (e.g., species), Intervention (e.g., PP avian dosage), Comparison (e.g., saline control), and Outcome (e.g., motility rate).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to avian physiology or translational models .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing PP avian’s dose-dependent effects in in vitro assays?
- Nonlinear Regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
- Bootstrap Resampling : Assess confidence intervals for small-sample studies .
Q. How can researchers ensure reproducibility in PP avian studies across laboratories?
- Shared Protocols : Publish detailed methods, including buffer formulations and equipment specifications.
- Blinded Analysis : Mask sample identities during data collection to reduce bias.
- Inter-Lab Collaborations : Validate key findings through multicenter trials .
Ethical and Translational Considerations
Q. What ethical guidelines apply to avian studies investigating PP avian’s metabolic effects?
Follow the NIH Animal Research Guidelines , including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
